1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylicacid
Description
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic organic compound featuring a pyridine ring attached to a strained bicyclo[2.1.1]hexane scaffold and a carboxylic acid functional group. This structure combines rigidity from the bicyclic framework with the electronic properties of the pyridine moiety, making it a promising candidate for medicinal chemistry and materials science.
Properties
IUPAC Name |
1-pyridin-2-ylbicyclo[2.1.1]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11(15)9-5-8-6-12(9,7-8)10-3-1-2-4-13-10/h1-4,8-9H,5-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDBBPXQQWFIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid, with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, is a compound of significant interest in medicinal chemistry and agrochemicals due to its unique bicyclic structure and potential biological activities. This compound is recognized for its ability to act as a bioisostere of ortho-substituted benzene rings, which can enhance the pharmacological properties of various bioactive compounds.
The biological activity of 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid is primarily attributed to its interaction with molecular targets through its bicyclic structure. The pyridine ring facilitates π-π interactions, while the bicyclo[2.1.1]hexane moiety contributes rigidity and spatial orientation, which are crucial for binding to biological targets .
Antifungal Activity
Recent studies have demonstrated that derivatives of bicyclo[2.1.1]hexanes exhibit considerable antifungal properties. For instance, the incorporation of this compound into the structure of known fungicides has resulted in enhanced antifungal activity compared to their parent compounds. In a comparative study involving marketed fungicides such as boscalid and bixafen, it was found that replacing the ortho-benzene ring with bicyclo[2.1.1]hexane led to significant variations in solubility and bioactivity, indicating its potential as a scaffold for developing new antifungal agents .
Case Study 1: Boscalid Analog
In a study evaluating the antifungal activity of boscalid analogs, it was reported that the substitution of the ortho-benzene ring with bicyclo[2.1.1]hexane resulted in a threefold increase in solubility (from 11 μM to 35 μM), enhancing its efficacy against various fungal strains .
Case Study 2: Bixafen Analog
Conversely, the analog derived from bixafen showed decreased solubility (from 30 μM to 4 μM) when subjected to similar modifications, suggesting that the effects of bicyclo[2.1.1]hexane substitutions can vary significantly depending on the parent compound's structure and properties .
Lipophilicity and Metabolic Stability
The lipophilicity of compounds can significantly affect their absorption and distribution in biological systems. The replacement of ortho-benzene rings with bicyclo[2.1.1]hexane generally resulted in a decrease in calculated lipophilicity by 0.7–1.2 units across several bioactive compounds, although experimental lipophilicity remained relatively unchanged for most compounds tested .
Metabolic stability was also impacted; for instance, conivaptan showed increased metabolic stability with the incorporation of bicyclo[2.1.1]hexane, while other compounds like lomitapide experienced a dramatic decrease in stability when modified similarly .
Table 1: Comparative Biological Activity Data
| Compound | Solubility (μM) | Lipophilicity (c log P) | Metabolic Stability (CL int) |
|---|---|---|---|
| Boscalid | 11 | - | 31 |
| Boscalid Analog | 35 | - | 29 |
| Bixafen | 30 | - | - |
| Bixafen Analog | 4 | - | - |
| Conivaptan | - | - | 12 |
| Conivaptan Analog | - | - | 31 |
Table 2: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 2167298-15-7 |
| Purity | ≥95% |
Comparison with Similar Compounds
Structural Variations
Positional Isomers and Substitutents
- 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride (): A positional isomer with the carboxylic acid group at position 5. The pyridine substituent’s position (2 vs. Priced at €934/50mg, this highlights the cost implications of synthetic complexity.
- 1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid (): Substituted with a dichlorophenyl group, this compound (C₁₃H₁₂Cl₂O₂) demonstrates how halogenated aryl groups enhance lipophilicity and metabolic stability compared to pyridine .
- 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (): Features a sulfur-containing thiazole ring (C₁₀H₁₁NO₂S), which may improve π-stacking interactions but reduce solubility compared to pyridine .
Functional Group Modifications
- 2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid (): An amino-substituted analog (C₇H₁₁NO₂) with a predicted pKa of 2.30, indicating moderate acidity. The amino group introduces basicity, unlike the pyridine-containing target compound .
- 1-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid (): A Boc-protected derivative (C₁₂H₁₉NO₄), serving as a synthetic intermediate. The Boc group enhances stability during synthesis but requires deprotection for further reactivity .
Physicochemical Properties
Preparation Methods
Precursor Design and Reaction Optimization
Photochemical methods often utilize norbornadiene derivatives functionalized with pyridine rings. A representative protocol involves irradiating a solution of 2-vinylpyridine and a strained cyclopropane derivative (e.g., bicyclo[2.1.1]hex-5-ene) under UV light (λ = 300–350 nm) in an inert atmosphere. The reaction proceeds via a suprafacial [2+2] cycloaddition, yielding the bicyclic adduct with moderate stereoselectivity. Purification via medium-pressure liquid chromatography (MPLC) is critical to isolate the desired product from regioisomeric byproducts.
Limitations and Modifications
While photochemical methods are conceptually straightforward, low yields (typically 30–45%) and competing side reactions limit their utility. Substituting electron-deficient dienophiles, such as 2-cyanopyridine, improves reaction efficiency by stabilizing the transition state. Additionally, chiral auxiliaries or asymmetric catalysis remain underexplored for this system, representing a key area for future research.
Transition Metal-Catalyzed Coupling Reactions
Copper-Mediated Arylations
Copper(I) catalysts, such as copper(I) thiophene-2-carboxylate, enable the coupling of bicyclo[2.1.1]hexane ketones with pyridin-2-ylthianthrenium salts. In a reported procedure, irradiation with blue LEDs in the presence of (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ facilitates single-electron transfer, forming the C–Pyridin-2-yl bond at the bridgehead position. This method achieves higher regioselectivity compared to photochemical approaches, with yields reaching 60–70% for analogous aryl systems.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation of brominated bicyclo[2.1.1]hexane intermediates introduces carboxylic acid groups directly. For instance, treating 1-bromobicyclo[2.1.1]hexane with pyridin-2-ylzinc bromide under CO atmosphere (1 atm) in the presence of Pd(PPh₃)₄ generates the target acid after acidic workup. This one-pot strategy avoids multi-step functionalization but requires stringent control over CO pressure and temperature to prevent decarbonylation side reactions.
Post-Synthetic Functionalization of Bicyclic Intermediates
Oxidation of Alcohol Precursors
Hydroxymethyl-substituted bicyclo[2.1.1]hexanes, accessible via aldol condensation or Grignard additions, are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄). For example, 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-methanol is converted to the carboxylic acid in 65–75% yield, though over-oxidation to ketones remains a concern.
Hydrolysis of Nitriles and Esters
Nitrile-containing intermediates, synthesized via Ritter reaction or nucleophilic substitution, are hydrolyzed to carboxylic acids under acidic (HCl/H₂O) or basic (KOH/EtOH) conditions. Similarly, methyl esters derived from Fischer esterification are saponified using LiOH in tetrahydrofuran (THF). These methods offer compatibility with acid-sensitive pyridine rings but necessitate careful pH control to avoid decomposition.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Photochemical [2+2] | UV light, norbornadiene derivatives | 30–45 | Simple setup | Low yields, poor stereocontrol |
| Cu-catalyzed coupling | Cu(I) catalysts, blue LEDs | 60–70 | High regioselectivity | Requires specialized ligands |
| Pd-catalyzed carbonylation | Pd(PPh₃)₄, CO atmosphere | 50–60 | Direct acid formation | Sensitive to reaction conditions |
| Oxidation of alcohols | Jones reagent | 65–75 | Reliable for bulk synthesis | Risk of over-oxidation |
Q & A
Q. What are the key synthetic strategies for 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid, and how can reaction parameters be optimized?
Answer: Synthesis of bicyclic compounds like this often involves [2+2] cycloaddition or ring-closing metathesis. For example, fluorinated analogs (e.g., 4-fluoro-2-azabicyclo derivatives) require optimization of catalysts (e.g., palladium or nickel-based systems), temperature (60–120°C), and solvent polarity to achieve >80% yields . Post-synthetic steps, such as hydrolysis of ester intermediates, must be carefully controlled to preserve stereochemical integrity. Reaction monitoring via TLC or HPLC is critical to identify optimal quenching points .
Q. How can structural elucidation and purity assessment be systematically performed for this compound?
Answer:
- Purity: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Mobile phases like acetonitrile/water (0.1% TFA) are effective for polar bicyclic systems .
- Structure: Combine H/C NMR to confirm bicyclic framework and substituent positions (e.g., pyridin-2-yl vs. azabicyclo groups). X-ray crystallography resolves absolute stereochemistry, as demonstrated for (1R,2S,5S)-6,6-dimethyl-3-azabicyclo derivatives . Mass spectrometry (HRMS) validates molecular weight .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Answer:
- Enzyme inhibition: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, fluorogenic substrates (e.g., AMC-tagged peptides) can quantify inhibition kinetics .
- Cellular uptake: Employ radiolabeled analogs (e.g., H or C) to study permeability in Caco-2 or MDCK cell monolayers, referencing protocols for similar bicyclic carboxylic acids .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. For example, the pyridin-2-yl group’s π-π stacking with aromatic residues (e.g., His or Phe) can be simulated .
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze hydrogen-bond persistence and RMSD values to prioritize analogs for synthesis .
Q. How should researchers resolve discrepancies in bioactivity data between synthetic batches?
Answer:
- Purity-driven variation: Compare HPLC traces and quantify residual solvents (e.g., DMSO) via GC-MS, as impurities >0.5% can skew IC values .
- Stereochemical analysis: Use chiral HPLC or capillary electrophoresis to detect enantiomeric excess. For example, minor stereoisomers in (1R,2S,5S)-azabicyclo derivatives reduced potency by 10-fold .
- Orthogonal assays: Validate activity across multiple platforms (e.g., SPR for binding affinity vs. cell-based assays) to isolate experimental artifacts .
Q. What strategies address stereochemical challenges during bicyclo[2.1.1]hexane synthesis?
Answer:
- Chiral auxiliaries: Incorporate Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring-closing steps, as seen in norbornene-based syntheses .
- Asymmetric catalysis: Apply Rh(II)- or Cu(I)-catalyzed cyclopropanations to install vicinal stereocenters. For example, dirhodium tetracarboxylates achieved >90% ee in bicyclo[3.1.0]hexane systems .
- Post-synthetic resolution: Use enzymatic hydrolysis (e.g., lipases) to separate diastereomers of ester intermediates, followed by recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
